Synthesis of Triethylsulfonium iodide from diethyl sulfide and ethyl iodide
Synthesis of Triethylsulfonium iodide from diethyl sulfide and ethyl iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triethylsulfonium iodide from diethyl sulfide and ethyl iodide. This document outlines the reaction principles, a detailed experimental protocol, and the physicochemical and spectroscopic properties of the target compound, presented in a clear and structured format to support research and development activities in the chemical and pharmaceutical sciences.
Introduction
Triethylsulfonium iodide is a quaternary sulfonium salt with applications in organic synthesis, particularly as a reagent and intermediate. The synthesis of sulfonium salts from dialkyl sulfides and alkyl halides is a well-established transformation that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the sulfur atom of the nucleophilic diethyl sulfide attacks the electrophilic carbon of ethyl iodide, leading to the formation of the triethylsulfonium cation and the displacement of the iodide anion.
Physicochemical and Spectroscopic Data
A thorough characterization of triethylsulfonium iodide is crucial for its identification and use in subsequent applications. The following tables summarize the key quantitative data for the compound.
Table 1: Physicochemical Properties of Triethylsulfonium Iodide
| Property | Value |
| Molecular Formula | C₆H₁₅IS |
| Molecular Weight | 246.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not readily available; decomposition may occur at elevated temperatures. |
| Solubility | Soluble in polar solvents such as water, ethanol, and acetone. Insoluble in non-polar solvents like diethyl ether and hydrocarbons. |
Table 2: Spectroscopic Data for Triethylsulfonium Iodide
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (in δ ppm, referenced to TMS):- ~1.4 (t, 9H, -CH₃)- ~3.2 (q, 6H, -CH₂-) |
| ¹³C NMR | Predicted chemical shifts (in δ ppm):- ~8 (-CH₃)- ~35 (-CH₂-) |
| Infrared (IR) | Characteristic peaks (in cm⁻¹):- ~2980-2850 (C-H stretching)- ~1460, 1380 (C-H bending)- ~780 (C-S stretching) |
| Mass Spectrometry (MS) | Expected m/z for the cation [ (C₂H₅)₃S ]⁺:- 119.09 |
Note: The spectroscopic data presented are predicted based on the known spectra of analogous compounds, such as trimethylsulfonium iodide, and general principles of spectroscopy. Experimental determination is recommended for precise characterization.
Experimental Protocol: Synthesis of Triethylsulfonium Iodide
This section provides a detailed methodology for the laboratory-scale synthesis of triethylsulfonium iodide from diethyl sulfide and ethyl iodide.
3.1. Materials and Equipment
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Diethyl sulfide ((C₂H₅)₂S)
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Ethyl iodide (C₂H₅I)
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Anhydrous acetone or acetonitrile
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Anhydrous diethyl ether
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Round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with calcium chloride)
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Büchner funnel and flask for vacuum filtration
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Standard laboratory glassware
3.2. Reaction Workflow
Caption: Workflow for the synthesis of triethylsulfonium iodide.
3.3. Step-by-Step Procedure
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve diethyl sulfide (1.0 equivalent) in a minimal amount of anhydrous acetone or acetonitrile.
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Addition of Reagent: To the stirred solution, add ethyl iodide (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
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Reaction Conditions: Heat the reaction mixture to a gentle reflux (the boiling point of the solvent) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate.
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Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, triethylsulfonium iodide, will precipitate out of the solution. To maximize precipitation, the flask can be cooled in an ice bath.
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Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
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Drying: Dry the purified triethylsulfonium iodide under vacuum to remove any remaining solvent.
3.4. Expected Yield
The yield of triethylsulfonium iodide can vary depending on the reaction conditions and purity of the reagents. A typical yield for this type of reaction is in the range of 80-95%.
Reaction Pathway
The synthesis of triethylsulfonium iodide from diethyl sulfide and ethyl iodide is a classic example of an SN2 reaction.
Caption: SN2 reaction for triethylsulfonium iodide formation.
Safety and Handling
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Diethyl sulfide is a flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Ethyl iodide is a toxic and light-sensitive liquid. It should be handled with care in a fume hood, and exposure to light should be minimized.
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Triethylsulfonium iodide should be handled with standard laboratory safety precautions. Avoid inhalation of dust and contact with skin and eyes.
This guide provides a comprehensive framework for the synthesis and characterization of triethylsulfonium iodide. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.
